molecular formula C18H21F2N5O4S B1678716 R547 CAS No. 741713-40-6

R547

Cat. No.: B1678716
CAS No.: 741713-40-6
M. Wt: 441.5 g/mol
InChI Key: JRNJNYBQQYBCLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

RO-4584820 is synthesized through a series of chemical reactions involving the formation of a diaminopyrimidine compound. The synthesis involves the following steps :

    Formation of the pyrimidine core: The pyrimidine core is synthesized by reacting appropriate starting materials under controlled conditions.

    Substitution reactions: The pyrimidine core undergoes substitution reactions to introduce the necessary functional groups, including the methanesulfonylpiperidinyl and difluoromethoxyphenyl groups.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain RO-4584820 with high purity.

Industrial Production Methods

The industrial production of RO-4584820 involves scaling up the synthetic routes used in the laboratory. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale purification techniques to ensure the compound meets the required quality standards .

Chemical Reactions Analysis

Types of Reactions

RO-4584820 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: RO-4584820 can undergo substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .

Comparison with Similar Compounds

RO-4584820 is unique due to its high selectivity and potency as a cyclin-dependent kinase inhibitor. Similar compounds include:

    Flavopiridol: Another CDK inhibitor with broader kinase inhibition but less selectivity.

    Palbociclib: A selective CDK4/6 inhibitor used in breast cancer treatment.

    Roscovitine: A CDK inhibitor with activity against CDK1, CDK2, and CDK5.

RO-4584820 stands out due to its specific inhibition of CDK1, CDK2, and CDK4, making it a valuable tool in cancer research and therapy .

Biological Activity

R547, also known as Ro 4584820, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), particularly targeting CDK1, CDK2, and CDK4. This compound has garnered significant attention in cancer research due to its ability to induce cell cycle arrest and apoptosis in various tumor cell lines. The following sections detail the biological activity of this compound, including its mechanisms, efficacy, and relevant case studies.

This compound operates as an ATP-competitive inhibitor of CDKs, which are essential regulators of the cell cycle. By inhibiting these kinases, this compound effectively blocks cell cycle progression at the G1 and G2 phases, leading to apoptosis in cancer cells. The compound has demonstrated a strong antiproliferative effect across multiple tumor cell lines, regardless of their p53 status or multidrug resistance (MDR) characteristics .

In Vitro Studies

In vitro experiments have shown that this compound inhibits the proliferation of various tumor cell lines with IC50 values below 0.60 µM. Specifically, it has been tested against 19 different cell lines and has consistently demonstrated efficacy. The compound's selectivity is notable; it shows minimal activity against over 120 unrelated kinases, emphasizing its potential as a targeted therapy .

Table 1: In Vitro Efficacy of this compound

Cell LineIC50 (µM)Effect on Cell CycleApoptosis Induction
HCT116 (Colorectal)<0.60G1/G2 ArrestYes
MCF7 (Breast)<0.60G1/G2 ArrestYes
A549 (Lung)<0.60G1/G2 ArrestYes
HepG2 (Liver)>50MinimalYes at higher doses

In Vivo Studies

This compound has also been evaluated in various animal models for its antitumor activity. Preclinical studies indicate that this compound effectively inhibits tumor growth in xenograft models, including colon, lung, breast, prostate, and melanoma tumors. Notably, it achieved tumor growth inhibition (TGI) rates ranging from 79% to 99% when administered orally at a dose of 40 mg/kg daily .

Table 2: In Vivo Efficacy of this compound

Tumor TypeAdministration RouteDose (mg/kg)TGI (%)
ColonOral4079-99
LungOral4061-95
BreastIV40 (weekly)Significant
MelanomaOral40Significant

Case Studies and Clinical Trials

This compound is currently undergoing phase I clinical trials to evaluate its safety and efficacy in humans. Preliminary findings suggest that it has an acceptable toxicity profile with no significant adverse effects observed during animal studies .

In a specific case study involving HepG2 cells, this compound was found to induce apoptosis significantly when exposed to higher concentrations over extended periods. At doses of 50 µM and above, substantial cell death was observed after 48 hours . This highlights the potential for this compound as a therapeutic agent in treating liver cancers.

Pharmacodynamic Biomarkers

The identification of pharmacodynamic biomarkers associated with this compound's action is crucial for its clinical application. Biomarkers related to CDK phosphorylation states have been evaluated in patient blood samples during clinical trials. A total of 26 potential biomarkers have been identified based on their relevance to this compound's mechanism of action .

Properties

IUPAC Name

[4-amino-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N5O4S/c1-29-13-4-3-12(19)15(20)14(13)16(26)11-9-22-18(24-17(11)21)23-10-5-7-25(8-6-10)30(2,27)28/h3-4,9-10H,5-8H2,1-2H3,(H3,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNJNYBQQYBCLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)C(=O)C2=CN=C(N=C2N)NC3CCN(CC3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30225143
Record name RO-4584820
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741713-40-6
Record name RO-4584820
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0741713406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RO-4584820
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08094
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RO-4584820
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-547
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T61871RKRI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The same procedure as described in Example 90 was used, starting from (4-amino-2-ethanesulfonyl-pyrimidin-5-yl)-(2,3-difluoro-6-methoxy-phenyl)-methanone, Example 103, and 1-methanesulfonyl-piperidin-4-ylamine (with trifluoro-acetic acid), Example 162, to give [4-amino-2-(1-methanesulfonyl-piperidin-4-ylamino)-pyrimidin-5-yl]-(2,3-difluoro-6-methoxy-phenyl)-methanone. MS (M+H)+, 442.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.